molecular formula C20H21N3O2S B2813311 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 941912-02-3

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No. B2813311
M. Wt: 367.47
InChI Key: ZFEMQYPHJQCOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions. Imidazoles are a key component of important biological derivatives such as histidine and histamine .


Molecular Structure Analysis

The compound also contains a methoxy group (-OCH3) and a thioether group (-S-), which could potentially influence its reactivity and polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an imidazole ring, a methoxy group, and a thioether group could potentially influence its solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

1. Antioxidant Activity

Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives, which are structurally similar to the compound , demonstrated significant antioxidant activity. The study synthesized and characterized two pyrazole-acetamide derivatives, followed by their coordination with Co(II) and Cu(II) ions. The resulting complexes exhibited notable antioxidant properties, determined through various in vitro methods like DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

2. Antimicrobial Properties

The work of Krátký et al. (2017) on rhodanine-3-acetic acid-based derivatives, which share a similar functional group with the compound , revealed potent antimicrobial activity against a range of bacteria, mycobacteria, and fungi. One of the derivatives showcased high activity against Mycobacterium tuberculosis, indicating potential utility in antimicrobial research (Krátký et al., 2017).

3. Antitumor and Cytotoxic Activity

A study by Yurttaş et al. (2015) investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally analogous to the target compound. They evaluated the antitumor activity of these derivatives against various human tumor cell lines. The findings showed that some derivatives exhibited considerable anticancer activity, suggesting the potential of similar compounds in cancer research (Yurttaş et al., 2015).

4. Enzyme Inhibition

Bekircan et al. (2015) conducted a study on novel heterocyclic compounds derived from a similar structural framework. These compounds demonstrated significant inhibition of enzymes like lipase and α-glucosidase. Such enzyme inhibition properties suggest potential applications in the development of therapeutic agents (Bekircan et al., 2015).

Future Directions

The future research directions would likely involve studying the biological activity of this compound, its potential uses, and its mechanism of action. This could involve in vitro studies, in vivo studies, and potentially clinical trials .

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-3-5-15(6-4-14)11-21-19(24)13-26-20-22-12-18(23-20)16-7-9-17(25-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEMQYPHJQCOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide

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